![molecular formula C28H25F3N4O3S B2497228 2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 422278-82-8](/img/structure/B2497228.png)
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound is a quinazolinone derivative, which is a class of compounds known for their pharmaceutical and biological activities . It contains a benzyl group, a morpholinyl group, a quinazolinone core, and a trifluoromethylphenyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties, and this compound is no exception. Researchers have explored its potential in inhibiting viral infections. For instance:
- Compound Methyl 6-Amino-4-Isobutoxy-1H-Indole-2-Carboxylate (1) exhibited inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) against CoxB3 virus .
- 4-Alkyl-1-(5-Fluoro-3-Phenyl-1H-Indole-2-Carbonyl)thiosemicarbazide Derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Potential
Indole derivatives have been investigated as potential anti-HIV agents. Although specific studies on this compound are limited, related indolyl derivatives have shown promise in inhibiting HIV-1 .
Other Biological Activities
Apart from antiviral effects, indole derivatives exhibit a wide range of biological activities:
Structural Insights
The indole nucleus serves as a crucial heterocyclic system in various synthetic drug molecules. Its aromatic nature and electrophilic substitution reactivity make it valuable for drug design .
Mechanism of Action
The mechanism of action would depend on the biological target of this compound. Quinazolinones are known to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific mechanism of action for this compound would need to be determined through biological testing.
properties
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O3S/c29-28(30,31)20-7-4-8-21(15-20)32-25(36)18-39-27-33-24-10-9-22(34-11-13-38-14-12-34)16-23(24)26(37)35(27)17-19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFRPZUBCQVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
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